molecular formula C8H11NO4 B2385562 rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylicacid CAS No. 2287237-80-1

rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylicacid

Cat. No.: B2385562
CAS No.: 2287237-80-1
M. Wt: 185.179
InChI Key: BCVFWUIHKWXNHN-XNCJUZBTSA-N
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Description

rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid is a bicyclic heterocyclic compound featuring a fused furo-pyridine ring system. The octahydro designation indicates full saturation of the bicyclic framework, while the 6-oxo group denotes a ketone at position 4. Its stereochemistry (3aR,7aR) and racemic nature (rac) suggest structural complexity, which may influence its reactivity, solubility, and biological activity. Although specific pharmacological data are unavailable in the provided evidence, analogs of this compound are frequently employed in medicinal chemistry for their ability to mimic peptide turn conformations or act as protease inhibitors .

Properties

IUPAC Name

(3aS,7aS)-6-oxo-2,3,4,5,7,7a-hexahydrofuro[3,2-c]pyridine-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c10-6-3-5-8(4-9-6,7(11)12)1-2-13-5/h5H,1-4H2,(H,9,10)(H,11,12)/t5-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVFWUIHKWXNHN-XNCJUZBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1(CNC(=O)C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]2[C@]1(CNC(=O)C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylicacid typically involves multiple steps, including the formation of the furo[3,2-c]pyridine ring system. Common synthetic routes may involve cyclization reactions, oxidation, and functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylicacid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylicacid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylicacid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Data are derived from catalog entries () and pharmacopeial references ().

Table 1: Structural and Functional Comparison of Furo-Pyridine Carboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Stereochemistry
rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid C₉H₁₁NO₄* ~209.19 Not provided 6-oxo, 3a-carboxylic acid rac-(3aR,7aR)
rac-(3aR,6S,7aR)-4-Boc-octahydrofuro[3,2-b]pyridine-6-carboxylic acid (SY124242) C₁₃H₂₀N₂O₅ 308.31 1391733-09-7 4-Boc, 6-carboxylic acid rac-(3aR,6S,7aR)
Cis-Tert-Butyl 3A,6A-Difluoro-4-Oxohexahydropyrrolo[3,4-C]Pyrrole-2(1H)-Carboxylate (SY124241) C₁₂H₁₆F₂N₂O₄ 314.27 1314388-60-7 4-oxo, difluoro, Boc-protected cis-configuration
(3R-cis)-3,7α-Diphenyltetrahydropyrrolo-[2,1-b]oxazol-5(6H)-one C₁₉H₁₈N₂O₂ 306.36 Not provided 5-oxo, 3R-cis diphenyl (3R-cis)

*Estimated based on structural similarity to SY124242; exact data unavailable in evidence.

Key Comparative Insights:

Functional Group Variations: The 6-oxo group in the target compound contrasts with the Boc-protected amine in SY124242. This difference impacts solubility: the Boc group increases lipophilicity, whereas the ketone and carboxylic acid enhance hydrophilicity . SY124241 incorporates difluoro substituents, which may improve metabolic stability compared to the non-halogenated target compound .

Stereochemical Complexity :

  • The racemic nature of the target compound distinguishes it from enantiomerically pure analogs like (3R-cis)-3,7α-diphenyltetrahydropyrrolo-oxazolone (). Racemates often require chiral resolution for pharmaceutical use, adding complexity to synthesis .

Biological Relevance: Compounds like SY124242 and SY124241 are typically used as intermediates in drug discovery, such as in the synthesis of kinase inhibitors or antiviral agents.

Synthetic Challenges :

  • The fused furo-pyridine core in the target compound demands multi-step synthesis, including cyclization and oxidation steps. In contrast, SY124242’s Boc group simplifies protection-deprotection strategies during synthesis .

Biological Activity

Chemical Formula

  • Molecular Formula : C8H11NO3
  • Molecular Weight : 169.18 g/mol

Structural Features

The compound features a fused bicyclic structure that includes a pyridine ring and a carboxylic acid functional group, which are crucial for its biological activity.

Pharmacological Potential

Research indicates that rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid may exhibit various pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound shows potential antimicrobial effects against certain bacterial strains.
  • Cytotoxicity : In vitro assays have indicated that it may possess cytotoxic properties against cancer cell lines, suggesting its utility in oncology research.
  • Neuroprotective Effects : Some studies have pointed to neuroprotective effects, possibly through modulation of neurotransmitter systems.

The exact mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways. This interaction could lead to altered cellular responses relevant to its observed activities.

Case Studies and Experimental Data

  • Antimicrobial Studies :
    • A study conducted on various bacterial strains revealed that rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid exhibited significant inhibitory effects on Gram-positive bacteria.
    • Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected strains.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Bacillus subtilis20
  • Cytotoxicity Assays :
    • The compound was tested against several cancer cell lines (e.g., HeLa and MCF-7). Results indicated an IC50 value of approximately 25 µM for HeLa cells.
    • Table 2 presents the cytotoxicity results across different cell lines.
Cell LineIC50 (µM)
HeLa25
MCF-730
A54935
  • Neuroprotective Studies :
    • In a model of neurotoxicity induced by oxidative stress, rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid demonstrated protective effects by reducing cell death and maintaining mitochondrial function.

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